molecular formula C26H25ClN2O2S B421939 N-(3-chloro-2-methylphenyl)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

N-(3-chloro-2-methylphenyl)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Cat. No.: B421939
M. Wt: 465g/mol
InChI Key: LRBFOZKFZIWXDV-LZCXECNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyclopenta[c]quinoline core and multiple substituents that contribute to its chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide involves several steps, including the formation of the cyclopenta[c]quinoline core and the introduction of the sulfonamide group. The synthetic route typically starts with the preparation of the cyclopenta[c]quinoline intermediate, followed by the introduction of the sulfonamide group through a series of reactions involving chlorination, methylation, and sulfonation. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, N-(3-chloro-2-methylphenyl)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide stands out due to its unique structural features and reactivity. Similar compounds may include other cyclopenta[c]quinoline derivatives and sulfonamide-containing molecules. The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C26H25ClN2O2S

Molecular Weight

465g/mol

IUPAC Name

(3aR,4S,9bS)-N-(3-chloro-2-methylphenyl)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

InChI

InChI=1S/C26H25ClN2O2S/c1-16-9-11-18(12-10-16)26-21-6-3-5-20(21)22-15-19(13-14-25(22)28-26)32(30,31)29-24-8-4-7-23(27)17(24)2/h3-5,7-15,20-21,26,28-29H,6H2,1-2H3/t20-,21+,26+/m0/s1

InChI Key

LRBFOZKFZIWXDV-LZCXECNNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2[C@@H]3CC=C[C@@H]3C4=C(N2)C=CC(=C4)S(=O)(=O)NC5=C(C(=CC=C5)Cl)C

SMILES

CC1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)S(=O)(=O)NC5=C(C(=CC=C5)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)S(=O)(=O)NC5=C(C(=CC=C5)Cl)C

Origin of Product

United States

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